N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
Description
N1-((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N1,N2-substituted oxalyl) backbone. The N1-substituent consists of a piperidin-4-ylmethyl group modified with a dimethylcarbamoyl moiety, while the N2-substituent is an isoxazol-3-yl aromatic heterocycle. Its design aligns with oxalamide-based compounds reported in pharmacological and flavoring applications, such as umami agonists (e.g., S336) and antiviral agents (e.g., compounds 8–15 in –4) .
Properties
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-18(2)14(22)19-6-3-10(4-7-19)9-15-12(20)13(21)16-11-5-8-23-17-11/h5,8,10H,3-4,6-7,9H2,1-2H3,(H,15,20)(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZFOVSYAJTXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine and isoxazole intermediates. The piperidine intermediate can be synthesized through the reaction of piperidine with dimethylcarbamoyl chloride under basic conditions. The isoxazole intermediate is prepared by reacting hydroxylamine with an appropriate β-keto ester. These intermediates are then coupled using oxalyl chloride to form the final oxalamide product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural Features of Key Oxalamide Derivatives
Key Observations :
- The target compound’s dimethylcarbamoyl-piperidine group distinguishes it from S336’s methoxybenzyl-pyridine motif, which is critical for umami receptor (hTAS1R1/hTAS1R3) activation .
- Compared to antiviral oxalamides (e.g., compounds 8–15), the target lacks thiazole or chlorophenyl moieties, which are linked to HIV entry inhibition .
- Unlike isoindoline-dione-containing GMC series , the target’s isoxazole group may confer distinct electronic or steric properties affecting bioavailability or target binding.
Table 2: Functional Data for Oxalamide Analogues
Key Observations :
- The target compound’s lack of thiazole or chlorophenyl groups (unlike antiviral oxalamides) may limit its utility in HIV therapy but could enhance metabolic stability akin to flavoring oxalamides (No. 1768–1770) .
- S336’s rapid metabolism without amide hydrolysis suggests that the oxalamide backbone itself is resistant to enzymatic cleavage, a trait likely shared by the target compound .
Biological Activity
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a piperidine ring, an isoxazole group, and an oxalamide moiety, contributing to its unique chemical characteristics. The molecular formula is C13H18N4O3, with a molecular weight of approximately 278.31 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N4O3 |
| Molecular Weight | 278.31 g/mol |
| Solubility | Moderate in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The compound has been shown to modulate cholinergic activity by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and neurodegenerative diseases.
Inhibition Studies
Recent studies have demonstrated that the compound exhibits significant inhibitory activity against AChE and BChE:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 10.5 |
| Butyrylcholinesterase | 12.3 |
These findings indicate that the compound may serve as a potential therapeutic agent for conditions such as Alzheimer's disease, where cholinergic dysfunction is prevalent.
Neuroprotective Effects
The ability of this compound to inhibit cholinesterases suggests its potential as a neuroprotective agent. In vitro studies have shown that the compound can enhance neuronal survival and function in models of neurodegeneration.
Antimicrobial Activity
In addition to its neuroprotective properties, the compound has been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate moderate efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Case Studies and Research Findings
- Neuroprotection in Alzheimer's Models : A study assessed the effects of this compound on neuronal cultures exposed to amyloid-beta toxicity. The results showed a significant reduction in cell death and improved synaptic function, suggesting its potential as a treatment for Alzheimer's disease.
- Antimicrobial Screening : Another research focused on evaluating the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings indicated that while the compound was more effective against S. aureus, it exhibited limited activity against E. coli, highlighting its selective antibacterial profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
